molecular formula C10H18Cl2N2 B7980841 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride

3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride

Cat. No.: B7980841
M. Wt: 237.17 g/mol
InChI Key: VOBXDCVJBUYBPY-UHFFFAOYSA-N
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Description

Product Name: 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride CAS Number: 1228880-12-3 Molecular Formula: C 10 H 18 Cl 2 N 2 Molecular Weight: 237.17 g/mol This chemical compound is a pyridine-2-methylamine derivative supplied as a dihydrochloride salt to enhance stability. The pyridine moiety is a privileged structure in medicinal chemistry, known for its role in drug discovery and its diverse biological activities . Recent structure-based drug design has identified the pyridine-2-methylamine scaffold as a novel and potent inhibitor of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising therapeutic target for tuberculosis . These inhibitors demonstrate high activity against Mycobacterium tuberculosis H37Rv and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains . The mechanism of action involves disrupting the transport of mycolic acids, which are essential components for bacterial cell wall synthesis, thereby compromising mycobacterial viability . This makes related compounds valuable tools for researching novel anti-tubercular agents with a distinct mechanism of action. The base structure of this compound, 3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS 825647-69-6), is available with a high purity of 97% . Please Note: This product is intended for research purposes and laboratory use only. It is not intended for human, veterinary, or therapeutic use.

Properties

IUPAC Name

3-methyl-1-pyridin-2-ylbutan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(2)7-9(11)10-5-3-4-6-12-10;;/h3-6,8-9H,7,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBXDCVJBUYBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination is a widely used method for synthesizing primary amines from ketones. For 3-methyl-1-(pyridin-2-yl)butan-1-amine, the ketone precursor 1-(pyridin-2-yl)butan-1-one is reacted with ammonium acetate in the presence of a reducing agent.

Procedure

  • Ketone Synthesis :

    • Pyridine-2-carbaldehyde undergoes nucleophilic addition with isopropyl magnesium bromide (Grignard reagent) to form 1-(pyridin-2-yl)butan-1-ol .

    • Oxidation of the alcohol using pyridinium chlorochromate (PCC) yields 1-(pyridin-2-yl)butan-1-one .

  • Reductive Amination :

    • The ketone (10 mmol) is dissolved in methanol with ammonium acetate (20 mmol) and sodium cyanoborohydride (15 mmol).

    • The reaction proceeds at 60°C for 12 hours under nitrogen.

    • The free base is isolated via extraction (ethyl acetate/water) and treated with HCl gas in ethanol to form the dihydrochloride salt.

Data Table

ParameterValue/DetailReference
Yield (free base)68–72%
Purity (HPLC)>95%
Reducing AgentNaBH3CN
SolventMethanol
Reaction Time12 h

Enzymatic Reduction of 3-Methyl-1-(pyridin-2-yl)butan-1-one

Reaction Overview

Adapted from patent WO2014174505A2, this method employs ketoreductase enzymes to stereoselectively reduce ketones to alcohols, followed by amination.

Procedure

  • Enzymatic Reduction :

    • 3-Methyl-1-(pyridin-2-yl)butan-1-one (10 mmol) is treated with a ketoreductase (e.g., KRED-P1-B12) in phosphate buffer (pH 7.0) at 30°C for 24 hours.

    • The alcohol intermediate (3-methyl-1-(pyridin-2-yl)butan-1-ol) is isolated via extraction (ethyl acetate).

  • Amination :

    • The alcohol is converted to a mesylate using methanesulfonyl chloride (1.2 equiv) in dichloromethane.

    • Reaction with aqueous ammonia (28%) at 80°C for 8 hours yields the primary amine.

Data Table

ParameterValue/DetailReference
Enzyme Efficiency>90% conversion
Alcohol Yield85%
Amine Yield65–70%
Enantiomeric Excess>99% (if applicable)

Alkylation of Pyridin-2-ylmethylamine

Reaction Overview

This method involves alkylating pyridin-2-ylmethylamine with 1-bromo-3-methylbutane to introduce the branched chain.

Procedure

  • Alkylation :

    • Pyridin-2-ylmethylamine (10 mmol) and 1-bromo-3-methylbutane (12 mmol) are refluxed in acetonitrile with K2CO3 (15 mmol) for 24 hours.

    • The product is extracted with dichloromethane and purified via silica gel chromatography.

  • Salt Formation :

    • The free amine is treated with 2 equiv of HCl in ethanol, yielding the dihydrochloride salt.

Data Table

ParameterValue/DetailReference
Yield (free base)60–65%
Purity (NMR)>98%
Alkylating Agent1-Bromo-3-methylbutane
BaseK2CO3

Comparison of Methods

Efficiency and Scalability

MethodAdvantagesLimitationsIndustrial Viability
Reductive AminationHigh yield, one-pot reactionRequires ketone precursorModerate
Enzymatic ReductionStereoselective, green chemistryCostly enzymes, multi-stepLow
AlkylationSimple reagentsOver-alkylation risksHigh

Salt Formation and Purification

The free amine is converted to the dihydrochloride salt by bubbling HCl gas through an ethanol solution. Crystallization from ethanol/ether yields >99% pure product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation Products: Corresponding oxides and carboxylic acids.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity
3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride serves as a versatile building block in organic synthesis. It can participate in several chemical reactions, including:

  • Alkylation : The compound can be used to introduce alkyl groups into other molecules.
  • Substitution Reactions : It can undergo nucleophilic substitution, allowing for the modification of functional groups.

The reactivity of this compound is largely attributed to its amine and pyridine functionalities, which can interact with various electrophiles and nucleophiles.

Reaction TypeExample ReactionConditions Required
AlkylationAlkylation with haloalkanesBase catalyst required
Nucleophilic SubstitutionReaction with alkyl halidesMild heating
OxidationConversion to ketonesOxidizing agents like KMnO4

Biological Applications

Pharmacological Potential
Research has indicated that this compound exhibits potential pharmacological properties. Notable studies have highlighted its effects on various biological systems:

  • Antidepressant Activity : Compounds related to this structure have shown promise in modulating serotonin levels, suggesting potential use in treating mood disorders. A study demonstrated significant antidepressant-like effects in rodent models following administration of similar compounds .
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. This mechanism could be beneficial in developing anti-inflammatory drugs .
  • Antimicrobial Activity : Preliminary screening has indicated that derivatives of this compound may possess activity against pathogens such as Mycobacterium tuberculosis, making it a candidate for further investigation in infectious disease treatment .

Case Studies

Case Study 1: Antidepressant Effects
A study published in PubMed Central explored the antidepressant-like effects of structurally similar compounds to this compound. The results indicated that these compounds significantly improved depression-like behaviors in rodent models, highlighting their therapeutic potential in mood disorders .

Case Study 2: Anti-tubercular Activity
In a high-throughput screening study against Mycobacterium tuberculosis, certain analogs of this compound were identified with promising anti-tubercular activity. These findings suggest that further structural modifications could enhance efficacy while maintaining selectivity against the pathogen .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and amine group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride with analogous compounds listed in the Enamine Building Blocks Catalogue (2019) and a European patent application. Key differences in molecular structure, salt forms, and functional groups are highlighted.

Pyridine-Substituted Amines

a. 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine Dihydrochloride
  • Molecular Formula : C₁₄H₂₂ClN
  • Molecular Weight : 239.79 g/mol
  • Structural Differences :
    • The pyridine ring is at the 4-position instead of the 2-position.
    • Contains a phenyl-ethyl backbone rather than a branched butanamine chain.
  • Implications :
    • The 4-pyridinyl group may alter electronic properties and binding affinity in biological systems compared to the 2-pyridinyl isomer.
    • The absence of a dihydrochloride salt in this compound (only one Cl⁻ counterion) reduces its aqueous solubility relative to the target compound .
b. 3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine Hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂
  • Molecular Weight : 195.69 g/mol
  • Structural Differences :
    • Replaces the pyridine ring with a 2-phenylcyclopropyl group .
    • Contains a single hydrochloride salt instead of dihydrochloride.
  • Reduced solubility due to fewer chloride counterions .

Aliphatic Amine Derivatives

a. Methyl 3-Aminohex-5-ynoate Hydrochloride
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Structural Differences: Features an ester functional group and a terminal alkyne instead of a pyridine ring. Shorter carbon chain (hex-5-ynoate vs. butan-1-amine).
  • Implications :
    • The alkyne and ester groups enable click chemistry or hydrolysis reactions, distinguishing its synthetic utility from the target compound.
    • Lower molecular weight may correlate with reduced bioavailability in pharmacological contexts .
b. Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂ (from synthesis in )
  • Molecular Weight : 195.69 g/mol
  • Structural Differences: Contains a methyl ester and branched dimethyl groups on the carbon backbone.
  • The absence of a pyridine ring limits its use in coordination chemistry .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Salt Form Key Functional Groups
This compound C₁₀H₂₀Cl₂N₂ 239.19 Dihydrochloride Pyridin-2-yl, branched butanamine
2-Phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride C₁₄H₂₂ClN 239.79 Hydrochloride Pyridin-4-yl, phenyl-ethyl
3-Methyl-1-(2-phenylcyclopropyl)butan-1-amine hydrochloride C₈H₁₈ClNO₂ 195.69 Hydrochloride Cyclopropyl, phenyl
Methyl 3-aminohex-5-ynoate hydrochloride C₇H₁₂ClNO₂ 177.63 Hydrochloride Ester, alkyne
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Hydrochloride Ester, dimethyl

Biological Activity

3-Methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride is an organic compound with significant potential in biological research and pharmaceutical applications. This compound is characterized by its unique structural features, which enable it to interact with various biological targets, influencing diverse biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

C10H16N22HCl\text{C}_{10}\text{H}_{16}\text{N}_2\cdot 2\text{HCl}

This compound features a butanamine backbone with a methyl group and a pyridine ring, which contributes to its biological activity.

Target Interactions

Research indicates that this compound interacts with several enzymes and receptors. Notably, it has been associated with the inhibition of Dipeptidyl Peptidase IV (DPP-IV) , an enzyme involved in glucose metabolism and immune response regulation . This interaction suggests potential implications for diabetes management and immune modulation.

Biochemical Pathways

The compound's influence on biochemical pathways includes:

  • Glucose Metabolism : By inhibiting DPP-IV, the compound may enhance insulin secretion and improve glycemic control.
  • Cell Signaling : It may affect intracellular signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and survival .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate enzyme activities related to critical metabolic pathways. For example:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on kinases involved in cell growth and differentiation .
  • Cellular Effects : It influences gene expression and cellular metabolism, potentially leading to altered cell function .

Case Studies

Several studies have reported on the biological effects of this compound:

  • Diabetes Research : A study showed that compounds similar to 3-Methyl-1-(pyridin-2-yl)butan-1-amine effectively reduced blood glucose levels in diabetic models by enhancing insulin sensitivity .
  • Cancer Studies : Research indicated that derivatives of this compound exhibited antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Biological Activities of this compound

Biological ActivityDescriptionReference
DPP-IV InhibitionEnhances insulin secretion; regulates glucose metabolism
AntiproliferativeExhibits cytotoxic effects on cancer cells
Kinase InhibitionModulates key signaling pathways
Cellular MetabolismInfluences gene expression and metabolism

Q & A

Basic: What synthetic routes are commonly employed for the preparation of 3-methyl-1-(pyridin-2-yl)butan-1-amine dihydrochloride, and how are purity and yield optimized?

Answer:
The synthesis typically involves amine alkylation or reductive amination between pyridin-2-yl carbonyl derivatives and branched amines. Key steps include:

  • Intermediate isolation : Purification via column chromatography or recrystallization to remove unreacted starting materials.
  • Salt formation : Treatment with HCl in solvents like dioxane or methanol to precipitate the dihydrochloride salt, ensuring stoichiometric acid addition to avoid excess free acid impurities .
  • Yield optimization : Reaction monitoring using TLC or LC-MS to terminate reactions at maximal conversion.

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR spectroscopy : Proton signals for the pyridine ring (δ 8.0–8.5 ppm) and methyl groups (δ 1.0–1.5 ppm) confirm regiochemistry. Dihydrochloride formation shifts amine proton signals downfield (δ ~9.0 ppm) .
  • X-ray crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly for the protonated amine and chloride counterions. Crystallization in polar solvents (e.g., ethanol/water) improves crystal quality .
  • Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H]⁺) and validates molecular weight .

Advanced: How can researchers address discrepancies between computational predictions and experimental NMR data for this compound?

Answer:

  • Solvent effects : Simulate NMR chemical shifts using DFT calculations (e.g., Gaussian, ORCA) with explicit solvent models (e.g., DMSO-d6 or D2O) to account for solvent-induced shifts .
  • Tautomerism analysis : Investigate potential proton exchange between amine groups and pyridine nitrogen using variable-temperature NMR.
  • Impurity profiling : Compare experimental spectra with reference data for common byproducts (e.g., mono-hydrochloride salts or unreacted precursors) .

Advanced: What strategies are effective in resolving crystallographic ambiguities when high-quality crystals are unattainable?

Answer:

  • Alternative refinement tools : Use twin refinement in SHELXL for twinned crystals or low-resolution data .
  • Complementary techniques : Pair powder XRD with Rietveld refinement or solid-state NMR to validate unit cell parameters and hydrogen bonding networks.
  • Computational modeling : Generate predicted crystal structures using Materials Studio or Mercury, guided by analogous pyridine-containing compounds .

Advanced: How can this compound be evaluated for potential biological activity, given its structural similarity to known pharmacophores?

Answer:

  • Receptor docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like G-protein-coupled receptors (GPCRs) or ion channels, leveraging the pyridine moiety’s π-stacking potential .
  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) or cellular uptake using fluorescence tagging (e.g., dansyl chloride conjugation) .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification of parent compound degradation .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

Answer:

  • HPLC-MS method development : Optimize mobile phase pH (e.g., 0.1% formic acid) to separate dihydrochloride from mono-hydrochloride impurities. Use hydrophilic interaction chromatography (HILIC) for polar byproducts .
  • Internal standards : Spike with isotopically labeled analogs (e.g., ¹³C-pyridine derivatives) to correct for matrix effects in complex biological samples .
  • Limit of detection (LOD) : Validate via serial dilution studies, ensuring sensitivity <0.1% for regulatory compliance .

Basic: What safety precautions are critical during handling and storage of this compound?

Answer:

  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with hydrochloride salts, which may release HCl vapors under humidity .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent deliquescence and amine oxidation .

Advanced: How does the dihydrochloride form influence solubility and bioavailability compared to the free base?

Answer:

  • Solubility enhancement : The dihydrochloride salt increases aqueous solubility via ion-dipole interactions, critical for in vivo studies. Measure pH-solubility profiles (e.g., buffered solutions from pH 1–7) .
  • Bioavailability testing : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in animal models using salt vs. free base formulations .

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